molecular formula C9H12O3S B8420175 4-Hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylic acid allyl ester

4-Hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylic acid allyl ester

Cat. No. B8420175
M. Wt: 200.26 g/mol
InChI Key: AKGRWDIAMHYWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylic acid allyl ester is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylic acid allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylic acid allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

prop-2-enyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate

InChI

InChI=1S/C9H12O3S/c1-2-4-12-9(11)7-6-13-5-3-8(7)10/h2,10H,1,3-6H2

InChI Key

AKGRWDIAMHYWMN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(CCSC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of sodium sand (23 g; 1.0 mole) (Vogel's Textbook of Practical Organic Chemistry, Fourth Ed., Longman, London, 1978, p. 313) and anhydrous diethyl ether (3.4 1), allyl alcohol (65.8 ml) was slowly added. The obtained reaction mixture was stirred for two days at room temperature and then diallyl 3,3′-thiodipropionate (129.0 g; 0.5 mole) prepared according to the process disclosed in Example 1 was slowly added drop by drop. The mixture was stirred for another day at room temperature and then under ice cooling first absolute ethanol (10 ml) and then water (400 ml) and concentrated hydrochloric acid (455 ml) were added and it was stirred until the whole was dissolved. The phases were separated. The obtained organic phase was washed with water (400 ml), a 7% sodium hydrogencarbonate solution (3×400 ml) and once more with water (200 ml). The organic phase was dried with magnesium sulfate, the drying agent was filtered off, the filtrate was evaporated and dried. The title compound (42.4 g; 42%) was obtained as a crude product in the form of a yellowish oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
65.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
455 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
42%

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